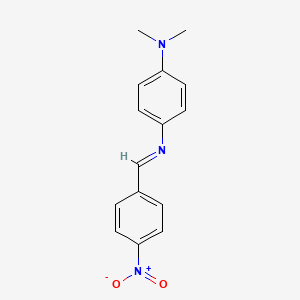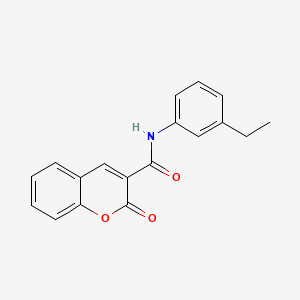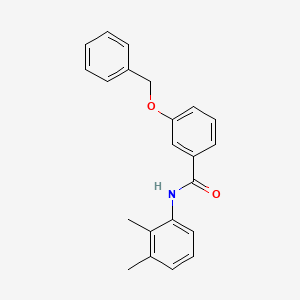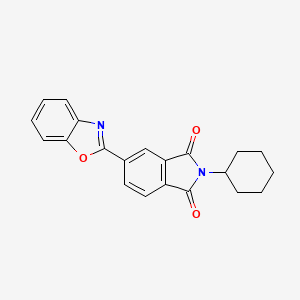
N,N-dimethyl-N'-(4-nitrobenzylidene)-1,4-benzenediamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N-dimethyl-N'-(4-nitrobenzylidene)-1,4-benzenediamine, also known as DNNB, is a compound that has been widely used in scientific research due to its unique properties. DNNB is a yellow crystalline solid that is soluble in organic solvents. It has been used as a fluorescent probe to detect and quantify metal ions, as well as a photosensitizer in photodynamic therapy.
作用機序
The mechanism of action of N,N-dimethyl-N'-(4-nitrobenzylidene)-1,4-benzenediamine depends on its application. In metal ion sensing, N,N-dimethyl-N'-(4-nitrobenzylidene)-1,4-benzenediamine binds to metal ions through its nitro group, which forms a complex with the metal ion. In photodynamic therapy, N,N-dimethyl-N'-(4-nitrobenzylidene)-1,4-benzenediamine is activated by light, which causes it to generate reactive oxygen species that can damage cellular structures. In fluorescence microscopy, N,N-dimethyl-N'-(4-nitrobenzylidene)-1,4-benzenediamine is excited by light of a specific wavelength, causing it to emit fluorescence that can be detected and visualized.
Biochemical and Physiological Effects:
N,N-dimethyl-N'-(4-nitrobenzylidene)-1,4-benzenediamine has been shown to have minimal biochemical and physiological effects in vitro. However, more studies are needed to determine its effects in vivo.
実験室実験の利点と制限
N,N-dimethyl-N'-(4-nitrobenzylidene)-1,4-benzenediamine has several advantages for lab experiments, including its high selectivity for metal ions and its ability to generate reactive oxygen species in photodynamic therapy. However, N,N-dimethyl-N'-(4-nitrobenzylidene)-1,4-benzenediamine also has limitations, such as its potential toxicity and the need for specific light sources in fluorescence microscopy.
将来の方向性
There are several future directions for research on N,N-dimethyl-N'-(4-nitrobenzylidene)-1,4-benzenediamine. One area of interest is the development of new metal ion sensors based on N,N-dimethyl-N'-(4-nitrobenzylidene)-1,4-benzenediamine that can detect other metal ions with high selectivity. Another area of interest is the optimization of N,N-dimethyl-N'-(4-nitrobenzylidene)-1,4-benzenediamine as a photosensitizer for photodynamic therapy, including the development of new light sources that can activate N,N-dimethyl-N'-(4-nitrobenzylidene)-1,4-benzenediamine more efficiently. Additionally, the use of N,N-dimethyl-N'-(4-nitrobenzylidene)-1,4-benzenediamine in fluorescence microscopy could be expanded to label and visualize other cellular structures and organelles.
合成法
The synthesis of N,N-dimethyl-N'-(4-nitrobenzylidene)-1,4-benzenediamine involves the condensation of 4-nitrobenzaldehyde and N,N-dimethyl-1,4-phenylenediamine in the presence of an acid catalyst. The reaction is carried out in an organic solvent such as ethanol or methanol, and the product is purified by recrystallization.
科学的研究の応用
N,N-dimethyl-N'-(4-nitrobenzylidene)-1,4-benzenediamine has been used in various scientific research applications, including metal ion sensing, photodynamic therapy, and fluorescence microscopy. N,N-dimethyl-N'-(4-nitrobenzylidene)-1,4-benzenediamine has been shown to selectively bind to metal ions such as copper and zinc, making it a useful tool for detecting and quantifying these ions in biological samples. In photodynamic therapy, N,N-dimethyl-N'-(4-nitrobenzylidene)-1,4-benzenediamine has been used as a photosensitizer to generate reactive oxygen species that can kill cancer cells. In fluorescence microscopy, N,N-dimethyl-N'-(4-nitrobenzylidene)-1,4-benzenediamine has been used as a fluorescent probe to label and visualize cellular structures.
特性
IUPAC Name |
N,N-dimethyl-4-[(4-nitrophenyl)methylideneamino]aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O2/c1-17(2)14-9-5-13(6-10-14)16-11-12-3-7-15(8-4-12)18(19)20/h3-11H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYAKOCHANTYBKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)N=CC2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(2,5-dimethylphenyl)sulfonyl]-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B5701485.png)
![N-cyclohexyl-2-[4-(4-methoxyphenyl)-1-piperazinyl]acetamide](/img/structure/B5701488.png)



![N-[4-(1-cyanocyclopentyl)phenyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B5701532.png)

![N-{[(2-phenylethyl)amino]carbonothioyl}cyclohexanecarboxamide](/img/structure/B5701538.png)
![5-[(2,4-difluorobenzyl)oxy]-4-ethyl-7-methyl-2H-chromen-2-one](/img/structure/B5701544.png)
![N-[3-(benzyloxy)benzylidene]-4-(1-naphthylmethyl)-1-piperazinamine](/img/structure/B5701546.png)
![2-{[5-(acetylamino)-1,3,4-thiadiazol-2-yl]thio}-N-(4-ethylphenyl)acetamide](/img/structure/B5701548.png)
![7-methyl-2-(methylthio)-5,6,7,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B5701551.png)

